molecular formula C16H22BrClN2O2 B2662484 2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride CAS No. 1396849-49-2

2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride

Cat. No.: B2662484
CAS No.: 1396849-49-2
M. Wt: 389.72
InChI Key: KIGMHVYDDDDEOT-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 4-bromobenzoyl substitution at the 4-position of the piperazine ring and a 1-cyclopropylethanol moiety at the 1-position. The hydrochloride salt enhances its solubility in aqueous media, a common strategy for improving bioavailability in pharmaceutical applications.

Properties

IUPAC Name

(4-bromophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2.ClH/c17-14-5-3-13(4-6-14)16(21)19-9-7-18(8-10-19)11-15(20)12-1-2-12;/h3-6,12,15,20H,1-2,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGMHVYDDDDEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Mechanism of Action

The mechanism of action of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to therapeutic effects . It may also inhibit specific enzymes, affecting biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 4-bromobenzoyl and cyclopropylethanol groups. Key comparisons with related piperazine derivatives are outlined below:

Table 1: Structural and Functional Group Comparison
Compound Name Piperazine Substituent Additional Groups Molecular Weight (g/mol) Therapeutic Class
Target Compound 4-Bromobenzoyl 1-Cyclopropylethanol ~450 (estimated) Undisclosed
Ziprasidone Related Compound B Benzo[d]isothiazol-3-yl Dichlorobiindoline 839.85 Antipsychotic (impurity)
Cetirizine Related Compound a 4-Chlorophenylphenylmethyl Ethanol ~380 (estimated) Antihistamine (impurity)
  • Steric Considerations: The cyclopropylethanol moiety may increase steric hindrance, altering target selectivity relative to simpler ethanol or ethyl groups in related compounds.

Pharmacological and Physicochemical Properties

  • Solubility: As a hydrochloride salt, it exhibits moderate water solubility, though the cyclopropyl group may reduce solubility compared to non-cyclopropyl analogs (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol) .
  • Metabolic Stability: The cyclopropane ring could slow oxidative metabolism, extending half-life relative to unsubstituted ethanol derivatives .

Research Findings and Implications

  • Receptor Binding : Piperazine derivatives with bulky substituents (e.g., ziprasidone’s benzoisothiazol group ) often target dopamine or serotonin receptors. The target compound’s bromobenzoyl group may favor similar interactions but with altered selectivity.
  • Stability : The benzoyl ester in the target compound may hydrolyze under acidic conditions, necessitating formulation adjustments compared to ether-linked cetirizine analogs .

Biological Activity

2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride, often referred to as LDK1203, is a compound of significant interest in pharmacological research due to its structural similarity to other benzhydryl piperazine analogs. This article explores its biological activity, focusing on its interactions with specific receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperazine ring substituted with a 4-bromobenzoyl group and a cyclopropyl moiety. Its IUPAC name is this compound, with the CAS number 1396849-49-2. The molecular formula is C18H22BrN2O2.

Interaction with Cannabinoid Receptors

Research indicates that LDK1203 exhibits a binding affinity for the cannabinoid CB1 receptor. This receptor plays a crucial role in various physiological processes, including appetite regulation, pain sensation, and mood modulation. The interaction with CB1 suggests potential applications in treating conditions such as obesity, chronic pain, and mood disorders .

Antidepressant Effects

A study examining the effects of LDK1203 on depressive behaviors in animal models demonstrated significant antidepressant-like activity. The compound was shown to reduce immobility time in the forced swim test, a common measure of antidepressant efficacy. This suggests that LDK1203 may enhance serotonergic and noradrenergic neurotransmission, similar to traditional antidepressants.

Antinociceptive Properties

LDK1203 has also been evaluated for its antinociceptive properties. In pain models, it exhibited a dose-dependent reduction in pain responses, indicating its potential utility as an analgesic agent. The mechanisms underlying these effects may involve modulation of both peripheral and central pain pathways .

Study 1: Cannabinoid Receptor Modulation

In a controlled study involving rodents, researchers assessed the impact of LDK1203 on CB1 receptor activity. The results indicated that administration of the compound led to a significant increase in CB1 receptor activation compared to the control group. This finding supports the hypothesis that LDK1203 could be leveraged for therapeutic interventions targeting endocannabinoid systems.

Study 2: Antidepressant Activity

Another study focused on the antidepressant effects of LDK1203 utilized behavioral assays to assess its efficacy. The results demonstrated that subjects treated with LDK1203 displayed reduced signs of depression and anxiety compared to untreated controls. These findings highlight the compound's potential as a novel treatment for mood disorders .

Data Table: Summary of Biological Activities

Biological Activity Effect Study Reference
CB1 Receptor BindingSignificant binding affinity
Antidepressant ActivityReduced immobility in swim test
Antinociceptive EffectsDose-dependent pain reduction

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclopropane protons (δ 0.5–1.5 ppm) and piperazine/bromobenzoyl moieties (aromatic protons δ 7.2–8.0 ppm) .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (as used for analogous fluorobenzoyl-piperazine structures) resolves bond angles and stereochemistry .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₁₆H₂₁BrN₂O₂·HCl, calculated m/z 413.04) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction mechanisms for this compound?

Methodological Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for bromobenzoylation steps, reducing trial-and-error experimentation .
  • Solvent Effects: COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics (e.g., dichloromethane vs. ethanol) .
  • Case Study: ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 40% for similar piperazine derivatives .

Q. How should researchers address contradictions in reported bioactivity data for bromobenzoyl-piperazine derivatives?

Q. What advanced purification strategies resolve co-eluting impurities in final product batches?

Methodological Answer:

  • HPLC Method Development: Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate piperazine byproducts.
  • Ion-Exchange Chromatography: Exploit hydrochloride salt formation for selective binding to cationic resins .
  • Case Study: Silica gel chromatography (EtOAc:hexane = 3:7) achieved 95% purity for structurally related 4-(2-fluorobenzoyl)piperazine derivatives .

Distinction Between Basic and Advanced Questions

  • Basic: Focus on synthesis, characterization, and stability.
  • Advanced: Address mechanistic studies, computational modeling, and resolving data inconsistencies.

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